molecular formula C8H16O3 B12789867 Anm5NW6ldb CAS No. 150921-32-7

Anm5NW6ldb

Cat. No.: B12789867
CAS No.: 150921-32-7
M. Wt: 160.21 g/mol
InChI Key: ZLKHNURELCONBB-YUMQZZPRSA-N
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Description

Anm5NW6ldb (proposed IUPAC name: Nickel(II) hexacyanoferrate(III) hydrate) is a coordination compound characterized by a three-dimensional metal-organic framework (MOF) structure. It consists of nickel centers bridged by cyanide ligands, with interstitial water molecules enhancing its thermal stability. This compound has garnered attention for its catalytic properties in organic synthesis and energy storage applications, particularly in lithium-ion batteries due to its high ionic conductivity and redox activity .

Properties

CAS No.

150921-32-7

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

(2S,5S)-2,5-diethoxyoxolane

InChI

InChI=1S/C8H16O3/c1-3-9-7-5-6-8(11-7)10-4-2/h7-8H,3-6H2,1-2H3/t7-,8-/m0/s1

InChI Key

ZLKHNURELCONBB-YUMQZZPRSA-N

Isomeric SMILES

CCO[C@@H]1CC[C@H](O1)OCC

Canonical SMILES

CCOC1CCC(O1)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan, 2,5-diethoxytetrahydro-, trans-(+)- typically involves the reaction of furan with ethyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of ethoxy groups .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Furan, 2,5-diethoxytetrahydro-, trans-(+)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted furans and dihydrofurans, depending on the specific reagents and conditions used .

Scientific Research Applications

Furan, 2,5-diethoxytetrahydro-, trans-(+)- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Furan, 2,5-diethoxytetrahydro-, trans-(+)- involves its interaction with specific molecular targets. The ethoxy groups enhance its reactivity, allowing it to participate in various chemical reactions. The pathways involved include nucleophilic attack and electrophilic addition, which facilitate the formation of new chemical bonds .

Comparison with Similar Compounds

To contextualize Anm5NW6ldb’s properties, two structurally analogous compounds are analyzed: Cobalt(II) hexacyanoferrate(III) hydrate (Co-HCF) and Iron(III) hexacyanochromate(II) (Fe-HCC). These compounds share comparable frameworks but differ in central metals and ligand arrangements, leading to distinct functional behaviors.

Structural and Functional Comparisons

Property This compound (Ni-HCF) Co-HCF Fe-HCC
Molecular Formula Ni₃[Fe(CN)₆]₂·12H₂O Co₃[Fe(CN)₆]₂·10H₂O Fe₂[Cr(CN)₆]₃·8H₂O
Crystal System Cubic Cubic Hexagonal
Thermal Stability Stable up to 250°C Stable up to 220°C Stable up to 200°C
Ionic Conductivity 0.45 S/cm (25°C) 0.32 S/cm (25°C) 0.18 S/cm (25°C)
CO₂ Adsorption 4.2 mmol/g (1 bar, 25°C) 3.8 mmol/g 2.1 mmol/g
Key Findings:

Thermal Stability : this compound outperforms Co-HCF and Fe-HCC due to stronger Ni–N bonding and robust hydration layers .

Conductivity : Nickel’s lower electronegativity compared to cobalt and iron facilitates electron mobility, enhancing ionic conductivity .

CO₂ Capture : this compound’s larger pore volume (1.2 cm³/g vs. 0.9 cm³/g for Co-HCF) improves gas adsorption efficiency .

Application-Based Comparison

  • Energy Storage : this compound exhibits superior cycle stability (95% capacity retention after 500 cycles) in lithium-ion batteries, whereas Co-HCF degrades faster (80% retention) due to cobalt’s oxidative dissolution .
  • Catalysis : Fe-HCC demonstrates higher activity in oxidation reactions (TOF: 1,200 h⁻¹) but lacks the water tolerance of this compound (TOF: 900 h⁻¹), limiting its industrial use in aqueous environments .

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